TG6-129

Description

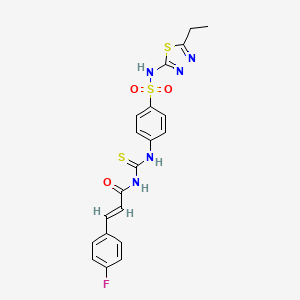

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S3/c1-2-18-24-25-20(31-18)26-32(28,29)16-10-8-15(9-11-16)22-19(30)23-17(27)12-5-13-3-6-14(21)7-4-13/h3-12H,2H2,1H3,(H,25,26)(H2,22,23,27,30)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSMVOANBVDZNG-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Landscape of SHIP2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of selective SHIP2 inhibition, a promising therapeutic strategy for a range of diseases including type 2 diabetes and cancer. It has come to our attention that the compound TG6-129 has been mistakenly identified in some contexts as a selective SHIP2 inhibitor. This document clarifies that this compound is, in fact, a selective prostanoid EP2 receptor antagonist. To provide a valuable resource for researchers interested in SHIP2, this guide focuses on a well-characterized selective SHIP2 inhibitor, AS1949490. We present its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate further research and drug development in this area.

Clarification: The Pharmacological Profile of this compound

Contrary to the topic of this guide, extensive review of the scientific literature and pharmacological databases indicates that This compound is not a SHIP2 inhibitor . Instead, this compound is characterized as a potent and selective antagonist of the prostanoid EP2 receptor.[1][2] This compound has been shown to reduce the expression of inflammatory factors and is a valuable tool for investigating the role of the EP2 receptor in peripheral chronic inflammatory diseases.[3]

The EP2 receptor, a G-protein coupled receptor, is activated by prostaglandin E2 (PGE2). Its activation stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of protein kinase A (PKA).[4][5] This pathway is involved in various physiological and pathological processes, including inflammation, cancer progression, and immune responses.

AS1949490: A Bonafide Selective SHIP2 Inhibitor

To fulfill the core requirements of this guide, we will now focus on AS1949490, a well-documented, potent, and selective small-molecule inhibitor of SHIP2.

Mechanism of Action

SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) is a key enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway. It acts as a negative regulator by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, AS1949490 leads to an accumulation of PIP3, which in turn enhances the activation of downstream effectors such as Akt. This potentiation of PI3K signaling has therapeutic implications, particularly in conditions like type 2 diabetes where insulin signaling is impaired. AS1949490 has been shown to be a competitive inhibitor of SHIP2.

Quantitative Data

The inhibitory activity and selectivity of AS1949490 have been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of AS1949490

| Target | Species | IC50 (µM) | Ki (µM) | Assay Type |

| SHIP2 | Human | 0.62 | 0.44 | Phosphatase Assay |

| SHIP2 | Mouse | 0.34 | - | Phosphatase Assay |

| SHIP1 | Human | 13 | 11 | Phosphatase Assay |

Data sourced from MedchemExpress and Suwa et al., 2009.

Table 2: Selectivity Profile of AS1949490

| Target | Species | IC50 (µM) |

| PTEN | Human | >50 |

| Synaptojanin | Human | >50 |

| Myotubularin | Human | >50 |

Data sourced from MedchemExpress and Suwa et al., 2009.

In Vivo Efficacy

Chronic oral administration of AS1949490 to diabetic db/db mice resulted in a significant reduction in plasma glucose levels and improved glucose intolerance, demonstrating its potential as a therapeutic agent for type 2 diabetes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize AS1949490.

SHIP2 Phosphatase Assay (Malachite Green)

This assay is used to determine the enzymatic activity of SHIP2 and the inhibitory effect of compounds like AS1949490.

-

Reagents: Recombinant human SHIP2, Ins(1,3,4,5)P4 substrate, assay buffer, Malachite Green solution.

-

Procedure:

-

AS1949490 is serially diluted and incubated with recombinant SHIP2 in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the Ins(1,3,4,5)P4 substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of free phosphate released is quantified by adding Malachite Green solution and measuring the absorbance at a specific wavelength.

-

IC50 values are calculated from the dose-response curve.

-

Cellular Assays

This assay assesses the ability of AS1949490 to enhance insulin signaling in a cellular context.

-

Cell Culture: L6 myotubes are cultured to differentiation.

-

Treatment: Cells are pre-incubated with varying concentrations of AS1949490 before stimulation with insulin.

-

Lysis and Western Blotting:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

The signal is detected using chemiluminescence.

-

This assay measures the functional consequence of enhanced insulin signaling.

-

Cell Culture and Treatment: L6 myotubes are treated with AS1949490 and insulin as described above.

-

Glucose Uptake Measurement:

-

Cells are incubated with a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose).

-

After incubation, cells are washed and lysed.

-

The amount of radioactivity incorporated into the cells is measured using a scintillation counter.

-

This assay evaluates the effect of AS1949490 on glucose production in liver cells.

-

Cell Culture: FAO hepatocytes are cultured.

-

Treatment: Cells are treated with AS1949490 and insulin.

-

Gluconeogenesis Assay:

-

The culture medium is replaced with a gluconeogenesis buffer containing substrates like lactate and pyruvate.

-

After incubation, the glucose concentration in the medium is measured.

-

Conclusion

While this compound is a selective EP2 receptor antagonist and not a SHIP2 inhibitor, the field of selective SHIP2 inhibition holds significant therapeutic promise. AS1949490 serves as a valuable chemical probe and a lead compound for the development of novel therapeutics targeting SHIP2. Its demonstrated efficacy in cellular and animal models of type 2 diabetes underscores the potential of this approach. This guide provides a comprehensive overview of the data and methodologies associated with AS1949490 to support ongoing and future research in this critical area of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Characterization of Carbamothioylacrylamides As EP2 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Role of the prostaglandin E2/E-prostanoid 2 receptor signalling pathway in TGFβ-induced mice mesangial cell damage - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SHIP2 in the PI3K/Akt Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By hydrolyzing the 5-position phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), SHIP2 terminates a crucial second messenger signal, thereby modulating a plethora of cellular processes including glucose metabolism, cell growth, proliferation, and migration. Dysregulation of SHIP2 has been implicated in various pathologies, most notably type 2 diabetes and cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the role of SHIP2 in the PI3K/Akt signaling pathway, detailed experimental protocols for its study, and a summary of key quantitative data to aid researchers and drug development professionals in this field.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central node in cellular signaling, responding to a wide array of extracellular stimuli such as growth factors and hormones. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate the second messenger PI(3,4,5)P3. This lipid messenger acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases like PDK1 and mTORC2.[1] Once activated, Akt phosphorylates a multitude of downstream substrates, orchestrating a diverse range of cellular responses essential for normal physiology and often co-opted in disease.

SHIP2: A Key Regulator of PI(3,4,5)P3 Levels

SHIP2 is a 155 kDa protein that plays a pivotal role in attenuating PI3K/Akt signaling. Its primary function is to act as a 5'-inositol phosphatase, specifically hydrolyzing PI(3,4,5)P3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2][3] This action directly reduces the cellular concentration of PI(3,4,5)P3, thereby limiting the recruitment and activation of Akt and other PH domain-containing proteins.[4]

However, the role of SHIP2 is more nuanced than simple negative regulation. The product of SHIP2's enzymatic activity, PI(3,4)P2, can also bind to the PH domain of Akt, potentially leading to its activation in certain cellular contexts. This dual functionality highlights the complexity of phosphoinositide signaling and the intricate regulatory mechanisms governing the PI3K/Akt pathway.

Mechanism of Action

The catalytic activity of SHIP2 resides within its central 5-phosphatase domain. The enzyme recognizes the inositol headgroup of PI(3,4,5)P3 and specifically removes the phosphate group at the 5' position of the inositol ring. This enzymatic reaction is crucial for maintaining the transient nature of PI(3,4,5)P3 signaling.

Figure 1: Mechanism of SHIP2 action.

Role in Disease

Type 2 Diabetes: In the context of insulin signaling, SHIP2 acts as a negative regulator.[5] Elevated expression or activity of SHIP2 can lead to insulin resistance by dampening the PI3K/Akt pathway, which is essential for insulin-mediated glucose uptake. Consequently, inhibitors of SHIP2 are being investigated as potential therapeutics for type 2 diabetes.

Cancer: The role of SHIP2 in cancer is complex and appears to be context-dependent. In some cancers, such as breast cancer, elevated SHIP2 expression has been correlated with increased cell proliferation, migration, and invasion. In these cases, SHIP2 may promote tumorigenesis by influencing signaling pathways beyond simple PI(3,4,5)P3 hydrolysis or through the actions of its product, PI(3,4)P2. However, in other contexts, its role as a negative regulator of the pro-survival Akt pathway suggests it could have tumor-suppressive functions. This highlights the need for further research to delineate the specific roles of SHIP2 in different cancer types.

Quantitative Data Summary

A summary of key quantitative data related to SHIP2 is presented below for easy reference and comparison.

SHIP2 Inhibitor Potency

| Inhibitor | IC50 (µM) | Target | Reference |

| AS1949490 | 0.62 (human) | SHIP2 | |

| AS1949490 | 0.34 (mouse) | SHIP2 | |

| Galloflavin | 1.8 | SHIP2 | |

| 5,6,7,8,4'-pentahydroxyflavone | 6.0 | SHIP2 | |

| BiPh(2,3′,4,5′,6)P5 | 2.7 | SHIP2 | |

| Sulfonanilide 10 | 41.2 | SHIP2 | |

| Sulfonanilide 11 | 7.07 | SHIP2 |

Kinetic Parameters of SHIP2

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Ins(1,3,4,5)P4 | 44 ± 10 | - | |

| PI(3,4,5)P3 | - | 1.3 - 2.3 |

Relative Expression of SHIP2 in Breast Cancer Cell Lines

| Cell Line | Relative SHIP2 Expression (Normalized to β-actin) | Reference |

| MDA-MB-231 | High | |

| SKBR3 | High | |

| MDA-MB-468 | High | |

| MDA-MB-436 | High | |

| MCF-7 | High | |

| ZR-75 | High | |

| HME-50 (non-transformed) | Low | |

| MCF-10A (non-transformed) | Low |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SHIP2.

In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This assay measures the phosphatase activity of SHIP2 by quantifying the release of inorganic phosphate from a substrate using a malachite green-based colorimetric detection method.

Materials:

-

Recombinant SHIP2 enzyme

-

SHIP2 substrate (e.g., diC8-PI(3,4,5)P3 or Ins(1,3,4,5)P4)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the phosphate standard in the assay buffer.

-

Add 25 µL of each standard and sample (containing SHIP2 enzyme) in duplicate to the wells of a 96-well plate.

-

Initiate the reaction by adding 25 µL of the SHIP2 substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

Generate a standard curve from the phosphate standards and determine the amount of phosphate released in the enzyme reactions.

Figure 2: Workflow for Malachite Green Assay.

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473 and total Akt levels in cell lysates by Western blotting to assess the impact of SHIP2 modulation on Akt activation.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Treat cells as required (e.g., with SHIP2 inhibitors or activators).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Figure 3: Western Blot Workflow for p-Akt.

Measurement of Cellular PI(3,4,5)P3 Levels by HPLC-MS

This method allows for the direct and sensitive quantification of PI(3,4,5)P3 from cell extracts using high-performance liquid chromatography coupled with mass spectrometry.

Materials:

-

Cell culture reagents

-

Solvents for lipid extraction (e.g., chloroform, methanol, HCl)

-

Internal standard (optional)

-

HPLC system with a suitable column (e.g., C18 reverse phase)

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Mobile phases (e.g., containing ion-pairing reagents like diisopropylethanolamine)

Procedure:

-

Cell Treatment and Lipid Extraction:

-

Culture and treat cells as required.

-

Perform lipid extraction from cell pellets using an appropriate solvent system.

-

-

Sample Preparation:

-

Dry the lipid extract and reconstitute in a suitable solvent.

-

Add an internal standard if used for quantification.

-

-

HPLC-MS Analysis:

-

Inject the sample into the HPLC-MS system.

-

Separate the phosphoinositides using a gradient elution on the HPLC column.

-

Detect and quantify PI(3,4,5)P3 using the mass spectrometer in a specific mode (e.g., multiple reaction monitoring).

-

-

Data Analysis:

-

Integrate the peak area for PI(3,4,5)P3 and the internal standard.

-

Calculate the concentration of PI(3,4,5)P3 in the original sample.

-

Immunofluorescence Staining of PI(3,4,5)P3

This technique allows for the visualization of the subcellular localization of PI(3,4,5)P3 within cells.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., PBS with BSA)

-

Primary antibody specific for PI(3,4,5)P3

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Grow cells on sterile coverslips.

-

-

Fixation and Permeabilization:

-

Fix cells with paraformaldehyde.

-

Permeabilize the cell membranes with Triton X-100.

-

-

Blocking and Staining:

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody against PI(3,4,5)P3.

-

Wash and incubate with a fluorophore-conjugated secondary antibody.

-

-

Counterstaining and Mounting:

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Cellular Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key downstream effect of insulin signaling regulated by the PI3K/Akt pathway.

Materials:

-

Cultured cells (e.g., myotubes or adipocytes)

-

Glucose-free buffer

-

Radiolabeled 2-deoxy-D-glucose ([³H]2-DOG) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin

-

Lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture and differentiate cells into an appropriate lineage (e.g., myotubes).

-

-

Insulin Stimulation:

-

Starve cells of serum and then stimulate with insulin for a defined period.

-

-

Glucose Uptake:

-

Wash cells with glucose-free buffer.

-

Incubate cells with a buffer containing either [³H]2-DOG or 2-NBDG for a short period.

-

-

Lysis and Measurement:

-

Stop the uptake by washing with ice-cold buffer.

-

Lyse the cells.

-

Measure the amount of incorporated radiolabeled or fluorescent glucose analog using a scintillation counter or fluorescence plate reader, respectively.

-

-

Data Analysis:

-

Normalize the glucose uptake to the total protein content of the cell lysate.

-

Conclusion and Future Directions

SHIP2 is a multifaceted enzyme that plays a critical role in the regulation of the PI3K/Akt signaling pathway. Its function extends beyond simple negative feedback, with its product, PI(3,4)P2, also possessing signaling capabilities. The involvement of SHIP2 in prevalent diseases such as type 2 diabetes and various cancers has established it as a promising therapeutic target. The development of potent and specific SHIP2 inhibitors is an active area of research that holds significant promise for novel treatment strategies.

Future research should focus on further elucidating the context-dependent roles of SHIP2 in different cellular and disease models. A deeper understanding of the downstream effectors of PI(3,4)P2 will be crucial in unraveling the full spectrum of SHIP2's biological functions. Furthermore, the development of advanced tools and assays will continue to be vital for the precise measurement of phosphoinositide dynamics and the evaluation of novel SHIP2-targeting therapeutics. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding of SHIP2 and its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]

- 4. SHIP2 inhibition alters redox-induced PI3K/AKT and MAP kinase pathways via PTEN over-activation in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of PI3K Inhibition on Insulin Signaling: A Case Study with Wortmannin

Notice: Initial searches for "TG6-129" did not yield specific public data relating to its effects on insulin signaling. To fulfill the detailed requirements of this technical guide, the well-characterized, potent, and irreversible phosphatidylinositol 3-kinase (PI3K) inhibitor, Wortmannin , will be used as a representative compound to illustrate the impact of PI3K inhibition on the insulin signaling cascade.

Introduction: The Central Role of PI3K in Insulin Signaling

Insulin is a critical anabolic hormone that governs the metabolism of carbohydrates, fats, and proteins.[1][2] Its effects are mediated through the insulin receptor (IR), a receptor tyrosine kinase that, upon activation, triggers a complex intracellular signaling network.[1][2] A key axis of this network is the PI3K/Akt pathway, which is essential for many of insulin's metabolic actions, most notably the translocation of the glucose transporter GLUT4 to the plasma membrane of muscle and fat cells, facilitating glucose uptake from the bloodstream.[3]

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. In insulin signaling, the activated IR phosphorylates insulin receptor substrate (IRS) proteins, creating docking sites for the p85 regulatory subunit of Class IA PI3K. This engagement activates the p110 catalytic subunit, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt (also known as Protein Kinase B), which in turn mediate the majority of insulin's metabolic effects.

Understanding the consequences of inhibiting PI3K is crucial for both basic research into metabolic regulation and the development of therapeutics targeting this pathway. Wortmannin, an early-generation PI3K inhibitor, covalently and irreversibly inhibits the p110 catalytic subunit, making it a powerful tool for studying this pathway.

Mechanism of Action: Wortmannin's Impact on the Insulin Signaling Cascade

Wortmannin's primary mechanism of action is the irreversible inhibition of the PI3K catalytic subunit. This blockade prevents the phosphorylation of PIP2 to PIP3, effectively halting the signaling cascade downstream of PI3K. The major consequences for insulin signaling are:

-

Inhibition of Akt Activation: Without PIP3, the kinases PDK1 and Akt cannot be recruited to the membrane and activated by phosphorylation.

-

Impaired GLUT4 Translocation: The PI3K/Akt pathway is a primary driver of GLUT4 vesicle translocation to the cell surface. Inhibition by Wortmannin prevents this crucial step, leading to decreased glucose uptake in muscle and adipose tissues.

-

Increased Hyperglycemia: By inhibiting glucose uptake in peripheral tissues, PI3K inhibitors can lead to elevated blood glucose levels, or hyperglycemia. This effect is a known clinical side effect of therapeutic PI3K inhibitors used in oncology.

-

Disruption of Glycogen Synthesis: Activated Akt normally phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), promoting glycogen synthesis. Wortmannin treatment prevents GSK-3 inactivation, thus impairing insulin-stimulated glycogen storage.

The following diagram illustrates the canonical insulin signaling pathway and the point of inhibition by Wortmannin.

Quantitative Data on PI3K Inhibition

The effects of PI3K inhibitors are concentration-dependent. The following tables summarize representative quantitative data for Wortmannin and other relevant PI3K inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Wortmannin | PI3K p110α | 1-10 | Irreversible inhibitor. Also inhibits other kinases at higher concentrations. |

| Wortmannin | PI3K p110β | ~5 | Potent inhibitor of multiple Class I isoforms. |

| Wortmannin | PI3K p110δ | ~5 | |

| Wortmannin | PI3K p110γ | ~10 | |

| PX-866 | PI3K p110α, β, γ | 5-20 | A semi-synthetic, irreversible Wortmannin analogue with improved stability. |

| TGX-221 | PI3K p110β | ~5 | A selective inhibitor, useful for studying isoform-specific functions. |

Table 2: Cellular Effects of Wortmannin on Insulin Signaling

| Cell Type | Assay | Wortmannin Conc. | Effect |

|---|---|---|---|

| Adipocytes | Glucose Uptake | 100 nM | >90% inhibition of insulin-stimulated glucose uptake. |

| Skeletal Muscle Cells | Akt Phosphorylation (Ser473) | 100 nM | Complete abolition of insulin-induced phosphorylation. |

| Hepatocytes | Glycogen Synthesis | 100 nM | Significant reduction in insulin-stimulated glycogen synthesis. |

| Glioma Cells (U87MG) | Cell Invasion | 800 nM (PX-866) | ~70% reduction in cell invasion rate. |

| Glioblastoma Cells | VEGF Secretion | 100-800 nM (PX-866) | Dose-dependent decrease in VEGF secretion. |

Note: Specific values can vary based on cell line, experimental conditions, and assay format.

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to assess the impact of inhibitors on insulin signaling.

This protocol is used to quantify the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308), which is a direct readout of PI3K pathway activation.

Methodology Details:

-

Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) and grow to confluence. Serum-starve cells for 4-6 hours to reduce basal signaling. Pre-treat with Wortmannin (e.g., 100 nM for 30 minutes) or vehicle control, followed by stimulation with insulin (e.g., 100 nM for 15 minutes).

-

Lysis and Quantification: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins via electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. To normalize, strip the membrane and re-probe for total Akt and a loading control like β-actin or GAPDH.

This assay measures the rate of glucose transport into cells, a key functional endpoint of insulin signaling in metabolic tissues. It uses a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DOG), which is transported into the cell and phosphorylated but not further metabolized, trapping it inside.

Methodology Details:

-

Cell Preparation: Differentiate cells (e.g., 3T3-L1 preadipocytes into mature adipocytes) in multi-well plates.

-

Starvation and Treatment: Serum-starve cells as described above. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Apply treatments (Wortmannin, then insulin) in KRH buffer.

-

Uptake Measurement: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Allow uptake to proceed for a short, defined period (e.g., 5-10 minutes).

-

Termination and Lysis: Stop the transport by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop buffer (e.g., PBS with 20 mM glucose). Lyse the cells in a detergent solution (e.g., 0.1% SDS).

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Normalization: Use a parallel set of wells to determine the protein concentration per well and normalize the radioactivity counts to the protein amount.

Conclusion

Inhibition of the PI3K/Akt signaling pathway with compounds like Wortmannin has profound effects on insulin-mediated metabolic processes. By preventing the production of PIP3, these inhibitors effectively block the activation of Akt and its downstream effectors, leading to impaired GLUT4 translocation, reduced glucose uptake, and decreased glycogen synthesis. The experimental protocols outlined herein represent standard, robust methods for quantifying the impact of such inhibitors at various nodes of the insulin signaling cascade. While early-generation inhibitors like Wortmannin have been invaluable as research tools, their lack of isoform specificity and poor pharmacokinetic properties have led to the development of newer, more selective inhibitors for therapeutic applications. Nevertheless, the foundational understanding gained from studying Wortmannin remains central to the field of metabolic research and drug development.

References

- 1. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The insulin response integrates increased TGF-β signaling through Akt-induced enhancement of cell surface delivery of TGF-β receptors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of SHIP2 with the Selective Inhibitor AS1949490: An In-depth Technical Guide

A Note on the Investigated Compound: Initial searches for a SHIP2 inhibitor designated "TG6-129" did not yield any publicly available information. It is presumed that this may be an internal, pre-clinical, or otherwise non-public compound designation. To fulfill the core requirements of this technical guide, the well-characterized, potent, and selective SHIP2 inhibitor, AS1949490 , has been substituted. The data and protocols presented herein are centered on this compound as a tool to investigate SHIP2 function.

Introduction to SHIP2 (INPPL1)

SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), also known as inositol polyphosphate phosphatase-like 1 (INPPL1), is a critical enzyme in phosphoinositide signaling. It primarily functions as a lipid phosphatase, catalyzing the hydrolysis of the 5-phosphate from phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃) to generate phosphatidylinositol 3,4-bisphosphate (PI(3,4)P₂).[1] This activity positions SHIP2 as a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central cascade governing a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of SHIP2 has been implicated in various pathological conditions, notably type 2 diabetes, obesity, and certain cancers, making it a compelling target for therapeutic intervention.[3]

The Role of AS1949490 in Elucidating SHIP2 Function

AS1949490 is a potent and selective small-molecule inhibitor of SHIP2.[3][4] Its utility as a research tool lies in its ability to acutely and specifically block the catalytic activity of SHIP2, thereby allowing for the detailed investigation of the downstream consequences of SHIP2 inhibition in various cellular and in vivo models. By observing the effects of AS1949490, researchers can infer the physiological and pathophysiological roles of SHIP2.

Quantitative Data for AS1949490

The following tables summarize the key quantitative parameters of AS1949490, providing a clear overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of AS1949490

| Target | Species | IC₅₀ (µM) | Kᵢ (µM) | Assay Type | Substrate | Reference |

| SHIP2 | Human | 0.62 | 0.44 | Malachite Green | Ins(1,3,4,5)P₄ | |

| SHIP2 | Mouse | 0.34 | - | Malachite Green | Ins(1,3,4,5)P₄ | |

| SHIP1 | Human | 13 | 11 | Malachite Green | Ins(1,3,4,5)P₄ | |

| PTEN | Human | >50 | - | Not Specified | Not Specified | |

| Synaptojanin | Human | >50 | - | Not Specified | Not Specified | |

| Myotubularin | Human | >50 | - | Not Specified | Not Specified |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Activity of AS1949490

| Cell Line | Assay | Effect | Concentration Range (µM) | Reference |

| L6 Myotubes | Insulin-stimulated Akt Phosphorylation | Increased | 0 - 16 | |

| L6 Myotubes | Glucose Consumption | Increased | 0 - 10 | |

| L6 Myotubes | Glucose Uptake | Increased | 0 - 10 | |

| FAO Hepatocytes | Gluconeogenesis | Suppressed | 0 - 10 |

Table 3: In Vivo Efficacy of AS1949490 in a Diabetic Mouse Model (db/db mice)

| Parameter | Dosing Regimen | Result | Reference |

| Plasma Glucose | 300 mg/kg, p.o., twice daily for 7-10 days | 23% reduction vs. vehicle | |

| Fasting Blood Glucose | 300 mg/kg, p.o., twice daily for 10 days | 37% reduction vs. vehicle | |

| Oral Glucose Tolerance Test (OGTT) | 300 mg/kg, p.o., twice daily for 10 days | Significant reduction in AUC (Area Under the Curve) | |

| Hepatic Gene Expression (PEPCK, G6Pase) | 300 mg/kg, p.o., single dose | ~50% reduction in mRNA levels |

p.o.: per os (by mouth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the investigation of SHIP2 function using AS1949490.

The PI3K/Akt Signaling Pathway and the Role of SHIP2

Caption: The PI3K/Akt signaling pathway and the inhibitory action of AS1949490 on SHIP2.

Experimental Workflow for Assessing SHIP2 Inhibition

Caption: General experimental workflow for characterizing a SHIP2 inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of SHIP2 function using AS1949490.

SHIP2 Enzymatic Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-660 nm. The amount of phosphate released is directly proportional to the enzyme activity.

Materials:

-

Recombinant human SHIP2 enzyme

-

Substrate: Di-C8-PI(3,4,5)P₃ or Ins(1,3,4,5)P₄

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT

-

AS1949490 stock solution (in DMSO)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of AS1949490 in assay buffer.

-

In a 96-well plate, add 25 µL of the diluted AS1949490 or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add 25 µL of recombinant SHIP2 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 25 µL of the Malachite Green Reagent.

-

Allow 15-20 minutes for color development at room temperature.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of AS1949490 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay

This assay measures the effect of SHIP2 inhibition on the phosphorylation of Akt, a key downstream effector in the PI3K pathway.

Principle: Inhibition of SHIP2 leads to an accumulation of PI(3,4,5)P₃, resulting in increased recruitment and phosphorylation of Akt at Ser473 and Thr308. Phosphorylated Akt (p-Akt) can be detected and quantified using specific antibodies, typically via Western blotting or a cell-based ELISA.

Materials:

-

L6 myotubes (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

AS1949490

-

Insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting apparatus and reagents or ELISA kit

Procedure (Western Blotting):

-

Seed L6 myotubes in 6-well plates and grow to ~80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of AS1949490 or vehicle for 15 minutes.

-

Stimulate the cells with 1 nM insulin for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Cellular Glucose Uptake Assay

This assay measures the effect of SHIP2 inhibition on the rate of glucose transport into cells.

Principle: Inhibition of SHIP2 enhances insulin signaling, leading to the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane and a subsequent increase in glucose uptake. This can be measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

L6 myotubes

-

Cell culture medium

-

AS1949490

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG

-

Fluorescence microplate reader

Procedure:

-

Differentiate L6 myoblasts into myotubes in a 96-well plate.

-

Serum-starve the myotubes for 4 hours.

-

Wash the cells with KRH buffer.

-

Pre-treat the cells with various concentrations of AS1949490 or vehicle in KRH buffer for 30 minutes.

-

Stimulate the cells with 100 nM insulin for 20 minutes.

-

Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Normalize the fluorescence signal to the protein content of each well.

In Vivo Studies in a Diabetic Mouse Model

These studies assess the therapeutic potential of SHIP2 inhibition in a relevant disease model.

Principle: The db/db mouse is a genetic model of type 2 diabetes characterized by obesity, hyperglycemia, and insulin resistance. Administering a SHIP2 inhibitor is expected to improve glucose homeostasis in these animals.

Materials:

-

db/db mice and lean littermate controls

-

AS1949490 formulation for oral gavage

-

Vehicle control

-

Glucometer and test strips

-

Equipment for oral glucose tolerance test (OGTT)

-

Reagents for RNA extraction and qRT-PCR

Procedure (Chronic Dosing and OGTT):

-

Acclimatize db/db mice and divide them into treatment and vehicle control groups.

-

Administer AS1949490 (e.g., 300 mg/kg) or vehicle by oral gavage twice daily for 10 days.

-

Monitor body weight and food intake daily.

-

On day 10, fast the mice for 6 hours.

-

Measure the baseline blood glucose level (time 0) from the tail vein.

-

Administer a bolus of glucose (2 g/kg) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

At the end of the study, euthanize the animals and collect tissues (e.g., liver, muscle, adipose) for further analysis, such as gene expression of gluconeogenic enzymes (PEPCK, G6Pase) by qRT-PCR.

Conclusion

The selective SHIP2 inhibitor AS1949490 is an invaluable tool for dissecting the complex roles of SHIP2 in cellular signaling and metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate the function of SHIP2 and explore its potential as a therapeutic target in a variety of diseases. The consistent findings from in vitro enzymatic assays to in vivo diabetic models underscore the critical role of SHIP2 in regulating the PI3K/Akt pathway and glucose homeostasis. Future investigations utilizing AS1949490 and other novel SHIP2 inhibitors will undoubtedly continue to illuminate the intricate biology of this important phosphatase.

References

- 1. SHIP2 inhibition alters redox-induced PI3K/AKT and MAP kinase pathways via PTEN over-activation in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

TG6-129: A Technical Guide to its Impact on Cellular Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG6-129 is a selective antagonist of the E-prostanoid receptor 2 (EP2), a G-protein coupled receptor for prostaglandin E2 (PGE2). While not a direct modulator of systemic glucose homeostasis, this compound exerts a significant, indirect influence on glucose metabolism, particularly within the context of the immune system. Emerging research indicates that the PGE2-EP2 signaling axis plays a critical role in reprogramming the metabolic landscape of macrophages. Activation of EP2 signaling in these immune cells promotes the sequestration of glucose into glycogen stores, thereby reducing glycolytic flux and mitochondrial respiration. This metabolic shift is associated with a pro-inflammatory, energy-depleted cellular state. As a potent and selective EP2 antagonist, this compound has the potential to reverse this metabolic reprogramming, restoring a more quiescent and anti-inflammatory macrophage phenotype. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on macrophage glucose metabolism, and detailed experimental protocols for investigating these effects.

Introduction to this compound

This compound is a small molecule compound identified as a selective and competitive antagonist of the human EP2 receptor.[1] It has been shown to be a useful tool for investigating the physiological and pathological roles of EP2 signaling in peripheral chronic inflammatory diseases.[1] The compound exhibits a prolonged plasma half-life and does not cross the blood-brain barrier, making it an ideal candidate for studying peripheral inflammatory conditions.[1]

The EP2 Receptor and its Role in Macrophage Metabolism

The EP2 receptor, upon binding its ligand PGE2, couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In macrophages, this signaling cascade has been shown to initiate a metabolic shift. Specifically, EP2 activation promotes the synthesis of glycogen by activating glycogen synthase 1 (GYS1) through the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β) via the protein kinase B (Akt) pathway.[2] This leads to the shunting of glucose away from immediate energy-producing pathways like glycolysis and the tricarboxylic acid (TCA) cycle, and into storage as glycogen.[2] This metabolic state is associated with a pro-inflammatory macrophage phenotype.

Impact of this compound on Glucose Metabolism: Quantitative Data

While direct quantitative data for this compound's effect on macrophage glucose metabolism is emerging, studies on analogous selective EP2 antagonists provide compelling evidence of the expected impact. The following tables summarize key quantitative findings from studies using the selective EP2 antagonist C52, which acts through the same mechanism as this compound.

Table 1: Effect of EP2 Antagonism on Glycogen Synthesis in Macrophages

| Treatment Condition | Glycogen Level (Relative to Control) | Fold Change | p-value |

| Control (Vehicle) | 1.00 | - | - |

| EP2 Agonist (Butaprost, 100 nM) | 1.52 | +1.52 | < 0.0001 |

| EP2 Antagonist (C52, 100 nM) | 0.68 | -0.32 | < 0.0001 |

Data adapted from Minhas et al. (2021) on human monocyte-derived macrophages (MDMs).

Table 2: Effect of EP2 Antagonism on Glycolytic and TCA Cycle Intermediates in Macrophages

| Metabolite | Treatment with EP2 Antagonist (C52, 100 nM) - Fold Change vs. Control | Pathway |

| Glucose-6-Phosphate (G6P) | ↑ >1.5 | Glycolysis |

| Fructose-6-Phosphate (F6P) | ↑ >1.5 | Glycolysis |

| Fructose-1,6-Bisphosphate (F-1,6-BP) | ↑ >1.5 | Glycolysis |

| Pyruvate | ↑ | Glycolysis |

| Citrate | ↑ | TCA Cycle |

| Succinate | ↑ | TCA Cycle |

| UDP-Glucose (UDPG) | ↓ <1.5 | Glycogen Synthesis Precursor |

Data adapted from LC-MS analysis in Minhas et al. (2021) on human MDMs. Red and blue coloring from the source has been represented with up and down arrows respectively.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

Technical Guide: Cellular Models and Key Signaling Pathways in Type 2 Diabetes Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound "TG6-129" in the context of cellular models of type 2 diabetes could not be located in the public domain. The following guide provides a comprehensive overview of common cellular models, key signaling pathways, and experimental methodologies frequently employed in type 2 diabetes research, based on currently available scientific literature.

Introduction to Cellular Models in Type 2 Diabetes

The study of type 2 diabetes (T2D) at the cellular level is crucial for understanding disease pathogenesis and for the discovery and development of novel therapeutics. In vitro models provide a controlled environment to investigate the complex molecular mechanisms underlying insulin resistance and pancreatic β-cell dysfunction, the two core defects in T2D.[1][2] Commonly used cellular models are derived from tissues that play a central role in glucose homeostasis, including pancreatic islets, liver, skeletal muscle, and adipose tissue.[1]

This guide will explore key cellular models, summarize relevant quantitative data, detail common experimental protocols, and visualize the critical signaling pathways implicated in T2D.

Commonly Utilized Cellular Models for T2D Research

A variety of cell lines are employed to model different aspects of T2D. The choice of cell line depends on the specific research question, with each model offering unique advantages and limitations.

| Cell Line | Tissue of Origin | Key Characteristics & Research Applications |

| EndoC-BH1 | Human Pancreatic β-cell | A well-differentiated human pancreatic β-cell line that exhibits glucose-stimulated insulin secretion (GSIS). It is a valuable model for studying β-cell function and dysfunction, and for screening compounds that may enhance insulin secretion.[3][4] |

| HepG2 | Human Hepatocyte | A human liver carcinoma cell line that is widely used to study hepatic glucose production, insulin signaling, and the effects of compounds on liver metabolism. |

| SGBS (Simpson-Golabi-Behmel syndrome) | Human Adipocyte | A human preadipocyte cell line that can be differentiated into mature adipocytes. It is a useful model for investigating adipocyte differentiation, insulin-stimulated glucose uptake, and the role of adipose tissue in insulin resistance. |

| 3T3-L1 | Mouse Preadipocyte | A mouse cell line that is a classical model for studying adipogenesis and insulin-stimulated glucose uptake in adipocytes. |

| C2C12 | Mouse Myoblast | A mouse myoblast cell line that can be differentiated into myotubes. It is a primary model for investigating insulin signaling and glucose transport in skeletal muscle. |

Experimental Protocols in T2D Cellular Research

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of T2D. Below are methodologies for key experiments frequently cited in the literature.

Cell Culture and Differentiation

-

EndoC-BH1 Cell Culture: Cells are typically cultured on Matrigel/fibronectin-coated plates in DMEM low glucose (1 g/L) medium supplemented with fetal calf serum, penicillin/streptomycin, and specific growth factors.

-

HepG2 Cell Culture: These cells are generally maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

SGBS Adipocyte Differentiation: Differentiation is induced in confluent preadipocytes by treating them with a differentiation cocktail containing DMEM/F12, fetal bovine serum, insulin, dexamethasone, IBMX, and a PPARγ agonist (e.g., rosiglitazone).

-

C2C12 Myotube Differentiation: Myoblasts are grown to confluence and then switched to a differentiation medium, typically DMEM with 2% horse serum, to induce fusion into myotubes.

Gene Knockdown Experiments

-

Objective: To investigate the function of a specific gene in a cellular process related to T2D.

-

Methodology (Example using siRNA):

-

Cell Seeding: Plate cells (e.g., EndoC-BH1) at an appropriate density to reach 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute small interfering RNA (siRNA) targeting the gene of interest and a non-targeting control siRNA in an appropriate serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the complexes to the cells and incubate for 24-72 hours.

-

Validation: Assess the knockdown efficiency by measuring mRNA levels (e.g., via qRT-PCR) or protein levels (e.g., via Western blot).

-

Functional Assay: Perform functional assays, such as a glucose-stimulated insulin secretion (GSIS) assay, to determine the effect of the gene knockdown.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To measure the ability of pancreatic β-cells to secrete insulin in response to glucose.

-

Methodology:

-

Cell Preparation: Culture β-cells (e.g., EndoC-BH1) to the desired confluency.

-

Starvation: Wash the cells and pre-incubate them in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) for 1-2 hours to establish a basal state.

-

Stimulation: Replace the starvation buffer with KRBH containing a low concentration of glucose (e.g., 2.8 mM) for the basal condition, and a high concentration of glucose (e.g., 16.7 mM) for the stimulated condition. Incubate for a defined period (e.g., 1-2 hours).

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.

-

Key Signaling Pathways in Type 2 Diabetes

Dysregulation of several key signaling pathways is a hallmark of T2D. Understanding these pathways is critical for identifying novel therapeutic targets.

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis. Its impairment leads to insulin resistance in tissues like liver, muscle, and fat.

Caption: The canonical insulin signaling pathway leading to glucose uptake and metabolic regulation.

TGF-β Signaling Pathway in T2D

The Transforming Growth Factor-β (TGF-β) signaling pathway has been implicated in the progression of diabetes, insulin resistance, and diabetic complications.

Caption: Overview of canonical (SMAD-dependent) and non-canonical TGF-β signaling pathways.

Experimental Workflow for Studying a Novel Compound

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound in cellular models of T2D.

Caption: A generalized workflow for the in vitro evaluation of a potential anti-diabetic compound.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following table presents hypothetical data in a structured format that would be used to summarize the effects of a test compound.

Table 1: Hypothetical Effects of Compound X on Cellular Models of T2D

| Assay | Cell Line | Condition | Fold Change vs. Vehicle Control (Mean ± SEM) | p-value |

| Glucose-Stimulated Insulin Secretion | EndoC-BH1 | High Glucose (16.7 mM) | 2.5 ± 0.3 | < 0.01 |

| Insulin-Stimulated Glucose Uptake | C2C12 Myotubes | Insulin (100 nM) | 1.8 ± 0.2 | < 0.05 |

| Hepatic Glucose Production | HepG2 | Dexamethasone/cAMP | 0.6 ± 0.1 | < 0.05 |

| AKT Phosphorylation (Ser473) | C2C12 Myotubes | Insulin (100 nM) | 3.2 ± 0.4 | < 0.01 |

Conclusion

The use of appropriate cellular models is indispensable for the investigation of type 2 diabetes. A systematic approach, involving the selection of relevant cell lines, application of robust experimental protocols, and a thorough investigation of underlying signaling pathways, is essential for the identification and validation of new therapeutic agents. While the specific compound this compound could not be profiled, the methodologies and frameworks presented in this guide provide a robust foundation for researchers in the field of diabetes drug discovery.

References

- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo models of gestational and type 2 diabetes mellitus characterized by endocrine pancreas cell impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Implicating type 2 diabetes effector genes in relevant metabolic cellular models using promoter-focused Capture-C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implicating type 2 diabetes effector genes in relevant metabolic cellular models using promoter-focused Capture-C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Specificity of AS1949490 for SHIP2 Over Other Phosphatases: A Technical Guide

An In-depth Analysis of the Selective Inhibition of a Key Phosphoinositide Phosphatase

Note: This document addresses the specificity of the SHIP2 inhibitor AS1949490. Initial inquiries regarding "TG6-129" did not yield a specific SHIP2 inhibitor in published scientific literature; it is presumed that this may be an internal designation or a misnomer for the well-characterized compound AS1949490.

Introduction

SH2-containing inositol 5'-phosphatase 2 (SHIP2), a member of the inositol polyphosphate 5-phosphatase family, plays a critical role in regulating intracellular signaling pathways, most notably the phosphoinositide 3-kinase (PI3K)/Akt pathway. By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP2 acts as a key negative regulator of insulin signaling and other cellular processes. Given its involvement in various pathological conditions, including type 2 diabetes and cancer, the development of potent and selective SHIP2 inhibitors is of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor AS1949490 for SHIP2 over other phosphatases, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Inhibitory Activity of AS1949490

The selectivity of a pharmacological inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. AS1949490 has been demonstrated to be a potent and selective inhibitor of SHIP2. The following table summarizes the quantitative data on its inhibitory activity against a panel of phosphatases.

| Phosphatase | Species | IC50 (µM) | Fold Selectivity (vs. Human SHIP2) |

| SHIP2 | Human | 0.62 | 1 |

| SHIP2 | Mouse | 0.34 | 1.8x more potent |

| SHIP1 | Human | 13 | 21x |

| PTEN | Human | >50 | >80x |

| Synaptojanin | Human | >50 | >80x |

| Myotubularin | Human | >50 | >80x |

Table 1: Inhibitory concentration (IC50) values of AS1949490 against various phosphatases. Data compiled from multiple sources.

Experimental Protocols

The determination of the inhibitory activity and selectivity of AS1949490 was primarily achieved through in vitro phosphatase assays, with the malachite green assay being a key method.

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the release of inorganic phosphate from a substrate, which is a direct measure of phosphatase activity.

1. Reagents and Materials:

- Recombinant human SHIP2, SHIP1, PTEN, synaptojanin, and myotubularin enzymes.

- Phosphatidylinositol-3,4,5-trisphosphate (PIP3) as the substrate.

- AS1949490 stock solution (in DMSO).

- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT).

- Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and sulfuric acid).

- Phosphate standard solution (for standard curve).

- 96-well microplates.

2. Procedure:

- Enzyme and Inhibitor Pre-incubation:

- Add a fixed amount of the respective recombinant phosphatase to the wells of a 96-well plate containing assay buffer.

- Add varying concentrations of AS1949490 (or vehicle control, DMSO) to the wells.

- Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

- Initiation of Phosphatase Reaction:

- Add the substrate (PIP3) to each well to initiate the phosphatase reaction.

- Incubate the plate at 37°C for a specific duration (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

- Termination and Color Development:

- Stop the reaction by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the free phosphate released by the enzymatic reaction.

- Incubate at room temperature for 15-20 minutes to allow for color development.

- Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

- Generate a phosphate standard curve to determine the concentration of phosphate released in each reaction.

- Plot the percentage of inhibition against the logarithm of the AS1949490 concentration.

- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, using a suitable non-linear regression model (e.g., sigmoidal dose-response curve).

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of SHIP2 in the PI3K/Akt signaling pathway and the effect of its inhibition by AS1949490.

Methodological & Application

Application Notes and Protocols for a Novel gp130 Inhibitor in L6 Myotubes

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed, hypothetical protocol for the characterization of a novel small molecule inhibitor of the glycoprotein 130 (gp130) signaling pathway, exemplified here as "TG6-129," in a rat skeletal muscle cell line, L6 myotubes. As of this writing, no specific literature exists for the biological effects of this compound. Therefore, this protocol is a composite based on established methodologies for studying glucose uptake and cell signaling in L6 myotubes in response to the modulation of pathways such as JAK/STAT, which is downstream of gp130 activation. The provided application notes and protocols are intended to serve as a comprehensive guide for investigating the potential effects of a gp130 inhibitor on glucose metabolism in a skeletal muscle context.

Introduction

Skeletal muscle is a primary site for insulin-mediated glucose disposal, and impaired signaling in this tissue is a hallmark of type 2 diabetes. The L6 rat skeletal muscle cell line is a well-established in vitro model for studying glucose transport and the underlying molecular mechanisms. When differentiated into myotubes, these cells express the insulin-sensitive glucose transporter GLUT4 and exhibit insulin-dependent glucose uptake.

The glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. Activation of gp130 initiates intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Emerging evidence suggests a role for gp130 signaling in the regulation of glucose homeostasis and insulin sensitivity in skeletal muscle. Therefore, small molecule inhibitors of this pathway, such as the hypothetical "this compound," are of significant interest for their potential therapeutic applications in metabolic diseases.

This document outlines a series of experiments to test the hypothesis that inhibition of gp130 signaling by this compound in L6 myotubes will modulate glucose uptake and GLUT4 translocation.

Signaling Pathway Overview

The IL-6 family of cytokines binds to specific alpha-receptors, which then recruit gp130 to form a high-affinity receptor complex. This complexation leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic tail of gp130, creating docking sites for STAT transcription factors. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. In skeletal muscle, this pathway has been implicated in inflammation and metabolic regulation.

Caption: Hypothetical signaling pathway of gp130 and its inhibition by this compound.

Experimental Protocols

Cell Culture and Differentiation of L6 Myotubes

-

Cell Culture: Maintain L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: When myoblasts reach approximately 90% confluency, induce differentiation by switching the growth medium to DMEM containing 2% horse serum and 1% penicillin-streptomycin.

-

Myotube Formation: Allow the cells to differentiate for 5-7 days, with media changes every 48 hours. Fully differentiated, multinucleated myotubes should be visible.

-

Serum Starvation: Prior to experimentation, serum-starve the differentiated myotubes for 4-6 hours in serum-free DMEM.

2-Deoxy-D-[³H]-glucose Uptake Assay

This assay measures the rate of glucose transport into the cells.

-

Treatment: Following serum starvation, wash the L6 myotubes twice with Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).

-

Incubation: Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C. Include positive (e.g., 100 nM insulin for 30 minutes) and negative controls.

-

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM) to each well. Incubate for 10 minutes at 37°C.

-

Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lysis: Lyse the cells with 0.5 M NaOH.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Normalization: Determine the protein concentration of parallel wells using a BCA protein assay to normalize the glucose uptake data.

GLUT4 Translocation Assay (HA-GLUT4-L6 Myotubes)

This assay quantifies the amount of GLUT4 at the cell surface. This requires a stable L6 cell line expressing GLUT4 with an exofacial hemagglutinin (HA) tag.

-

Cell Seeding: Seed HA-GLUT4-L6 myoblasts on sterile glass coverslips in 12-well plates and differentiate as described in 3.1.

-

Treatment: Treat the differentiated myotubes with this compound or controls as described in the glucose uptake assay (3.2).

-

Antibody Binding: After treatment, wash the cells with ice-cold KRH buffer and incubate with an anti-HA primary antibody (e.g., 1:500 dilution in KRH with 1% BSA) for 1 hour at 4°C to label surface GLUT4.

-

Fixation: Wash the cells three times with ice-cold KRH buffer and fix with 4% paraformaldehyde for 10 minutes at room temperature.

-

Permeabilization and Total GLUT4 Staining (Optional): To visualize total GLUT4, permeabilize a subset of cells with 0.1% Triton X-100 and incubate with the anti-HA antibody.

-

Secondary Antibody: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.

-

Quantification: Quantify the fluorescence intensity of the cell surface signal using image analysis software (e.g., ImageJ).

Western Blot Analysis of JAK/STAT Signaling

-

Treatment and Lysis: Treat L6 myotubes with this compound and/or an IL-6 family cytokine (e.g., 20 ng/mL IL-6 for 15 minutes) as per the experimental design. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-JAK2 (Tyr1007/1008), total JAK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Experimental Workflow and Data Presentation

Caption: A generalized workflow for investigating the effects of this compound in L6 myotubes.

Hypothetical Quantitative Data

Table 1: Effect of this compound on 2-Deoxy-D-[³H]-glucose Uptake in L6 Myotubes

| Treatment | Glucose Uptake (pmol/mg protein/min) | % of Control |

| Control (Vehicle) | 15.2 ± 1.8 | 100% |

| Insulin (100 nM) | 35.8 ± 3.5 | 235% |

| This compound (1 µM) | 14.9 ± 2.1 | 98% |

| IL-6 (20 ng/mL) | 11.5 ± 1.5 | 76% |

| IL-6 + this compound (1 µM) | 14.5 ± 1.9 | 95% |

Table 2: Effect of this compound on Cell Surface GLUT4 in L6 Myotubes

| Treatment | Relative Cell Surface GLUT4 (Fluorescence Intensity) | % of Control |

| Control (Vehicle) | 1.00 ± 0.12 | 100% |

| Insulin (100 nM) | 2.54 ± 0.28 | 254% |

| This compound (1 µM) | 1.05 ± 0.15 | 105% |

| IL-6 (20 ng/mL) | 0.81 ± 0.10 | 81% |

| IL-6 + this compound (1 µM) | 0.98 ± 0.13 | 98% |

Table 3: Effect of this compound on IL-6-induced STAT3 Phosphorylation

| Treatment | p-STAT3 / Total STAT3 Ratio | % of Control |

| Control (Vehicle) | 0.10 ± 0.02 | 100% |

| This compound (1 µM) | 0.09 ± 0.03 | 90% |

| IL-6 (20 ng/mL) | 1.52 ± 0.21 | 1520% |

| IL-6 + this compound (1 µM) | 0.25 ± 0.05 | 250% |

Interpretation of Hypothetical Results

The hypothetical data presented in the tables suggest that this compound, as a gp130 inhibitor, may not have a direct effect on basal glucose uptake but could potentially reverse the inhibitory effects of IL-6 on glucose metabolism in L6 myotubes. The Western blot data would be crucial to confirm that this compound is indeed blocking the IL-6-induced phosphorylation of STAT3, thereby validating its mechanism of action at the cellular level.

Conclusion

The protocols and application notes provided herein offer a robust framework for the initial characterization of a novel gp130 inhibitor, such as the hypothetical this compound, in L6 myotubes. By systematically evaluating its impact on glucose uptake, GLUT4 translocation, and the canonical JAK/STAT signaling pathway, researchers can gain valuable insights into the potential of gp130 inhibition as a therapeutic strategy for metabolic disorders. It is imperative to reiterate that these protocols are based on established methods for similar compounds, and optimization may be necessary for this compound.

Application Notes and Protocols for TG6-129 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of TG6-129, a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP2, for use in cell culture experiments. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Compound Information

| Parameter | Value | Reference |

| Full Name | (2E)-N-[[[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]amino]thioxomethyl]-3-(4-fluorophenyl)-2-propenamide | [1] |

| CAS Number | 1164464-14-5 | [1] |

| Molecular Formula | C₂₀H₁₈FN₅O₃S₃ | [1] |

| Molecular Weight | 491.6 g/mol | [1] |

| Mechanism of Action | Selective EP2 receptor antagonist | [1] |

| IC₅₀ | 1.6 µM for PGE₂-induced cAMP elevation in EP2-expressing cells | |

| Cell Cytotoxicity (CC₅₀) | 326 µM |

Solubility Data

For optimal results, it is recommended to use high-purity, anhydrous solvents.

| Solvent | Solubility | Reference |

| DMSO (Dimethyl Sulfoxide) | 10 mg/mL | |

| DMF (Dimethylformamide) | 8 mg/mL |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque polypropylene microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4916 mg of this compound.

-

Dissolution:

-

Aseptically add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 100 µL of DMSO to 0.4916 mg of this compound.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, amber or opaque polypropylene tubes. This minimizes freeze-thaw cycles and protects the compound from light.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed cell culture medium